Potassium undecylenate

Description

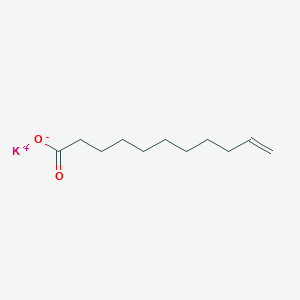

Structure

3D Structure of Parent

Properties

CAS No. |

6159-41-7 |

|---|---|

Molecular Formula |

C11H19KO2 |

Molecular Weight |

222.37 g/mol |

IUPAC Name |

potassium;undec-10-enoate |

InChI |

InChI=1S/C11H20O2.K/c1-2-3-4-5-6-7-8-9-10-11(12)13;/h2H,1,3-10H2,(H,12,13);/q;+1/p-1 |

InChI Key |

DEXGNWRKHMRIRB-UHFFFAOYSA-M |

SMILES |

C=CCCCCCCCCC(=O)[O-].[K+] |

Canonical SMILES |

C=CCCCCCCCCC(=O)[O-].[K+] |

Other CAS No. |

6159-41-7 |

Origin of Product |

United States |

Advanced Synthesis Methodologies for Potassium Undecylenate and Analogous Undecylenates

Conventional Synthetic Approaches to Undecylenate Compounds

Traditional methods for synthesizing undecylenate esters have historically relied on well-established chemical reactions that, while effective, often require significant energy input and the use of harsh catalysts.

Esterification Reactions of Undecylenic Acid Precursors

The most common conventional method for producing undecylenate esters is through the direct esterification of undecylenic acid with an alcohol. This reaction typically requires an acid catalyst to proceed at an efficient rate. For instance, the synthesis of polyol esters of undecylenic acid, such as trimethylolpropane (B17298) (TMP) triundecylenate, has been achieved using p-toluenesulfonic acid (p-TSA) as the catalyst. researchgate.net

These reactions are generally reversible, and to drive the equilibrium towards the formation of the ester product, water, which is formed as a byproduct, must be continuously removed from the reaction system. This is often accomplished through azeotropic distillation. Conventional esterification can also be performed under basic catalyst conditions. google.com The choice of alcohol determines the resulting ester; for example, reacting undecylenic acid with methanol (B129727) produces methyl undecylenate, while reaction with various polyols yields polyol esters. researchgate.netgoogle.com These methods form the baseline against which more modern, greener synthetic routes are compared.

Green Chemistry Principles Applied in Undecylenate Synthesis

Ultrasound-Assisted Synthetic Methods

Ultrasound-assisted synthesis has emerged as a highly effective green method for producing undecylenate esters. The application of ultrasonic irradiation significantly accelerates the esterification process through acoustic cavitation, which generates localized hot spots of intense temperature and pressure, enhancing mass transfer and reaction rates. researchgate.net This method allows for a dramatic reduction in reaction time and temperature compared to conventional heating. researchgate.net

For example, the synthesis of aliphatic esters of 10-undecylenic acid with various alcohols shows a marked improvement in yield and a significant decrease in reaction time when using ultrasound. researchgate.net The benefits of this technique are clearly illustrated when comparing it directly with conventional methods for the synthesis of t-butyl-10-undecylenate.

Table 1: Comparison of Conventional vs. Ultrasound-Assisted Synthesis of t-Butyl-10-undecylenate

| Synthesis Method | Reaction Time | Temperature | Yield (%) |

|---|---|---|---|

| Conventional | 120 min | 67-70°C | 88% |

| Ultrasound-Assisted | 15 min | Room Temp. | 95% |

Data sourced from Vassilev et al., 2020. researchgate.net

This demonstrates that ultrasound assistance not only shortens reaction time from 2 hours to 15 minutes but also increases the product yield while operating at room temperature, leading to substantial energy savings. researchgate.net

Utilization of Deep Eutectic Solvents

Deep Eutectic Solvents (DESs) represent a new class of green solvents that are gaining attention in chemical synthesis. nih.gov These solvents are mixtures of hydrogen bond donors and acceptors, which form a eutectic with a melting point much lower than the individual components. nih.gov They are valued for their low volatility, non-flammability, biodegradability, and tunability. nih.gov

While specific literature on the synthesis of potassium undecylenate in DES is limited, their application in the esterification of analogous fatty acids is well-documented and provides a strong precedent. For instance, phosphonium-based DES have been successfully used as catalysts for the esterification of oleic acid with glycerol (B35011), achieving a 95% conversion of free fatty acids in just 30 minutes at 150°C. repec.orgelsevierpure.com Other studies have used DES made from choline (B1196258) chloride and glycerol as a medium for the lipase-catalyzed synthesis of fatty acid esters. mdpi.comresearchgate.net

Notably, hydrophobic DESs have been formulated using 10-undecylenic acid itself as a component, combined with compounds like thymol. nih.govacs.org The existence of such DESs suggests their potential dual role as both a reactant and a reaction medium in future green synthetic applications for undecylenate derivatives.

Enzymatic Synthesis Pathways

Enzymatic synthesis offers a highly specific and environmentally benign route to undecylenate esters. Lipases are the most commonly used enzymes for this purpose, catalyzing esterification reactions under mild conditions, which minimizes side reactions and energy consumption. mdpi.comnih.gov This method is particularly valuable for producing high-purity, complex esters like sugar esters.

For example, immobilized lipases such as Novozym 435 (from Candida antarctica) have been used for the solvent-free esterification of 10-undecenoic acid with oligo-ricinoleic acid derivatives. mdpi.com Another study detailed the synthesis of a new diene ester monomer by reacting 10-undecenoic acid with 2-hydroxyethyl methacrylate (B99206) (HEMA), achieving up to 100% conversion with minimized by-products. nih.gov The enzyme in this system could be recycled for up to 10 cycles while maintaining approximately 90% conversion, highlighting the sustainability of the process. nih.gov

Proteases, such as Bioprase from Bacillus subtilis, have also been employed to regioselectively esterify sugars like D-glucose and sucrose (B13894) with vinyl 10-undecylenic acid, yielding hydrophilic undecylenate sugar esters. nih.gov

Table 2: Optimized Conditions for Enzymatic Synthesis of 2-(10-undecenoyloxy)ethyl methacrylate

| Parameter | Optimal Condition |

|---|---|

| Enzyme | Novozym 435 or NS 88011 |

| System | Solvent-free |

| Enzyme Load | 1.13 U/g substrates |

| Reusability | Up to 10 cycles with ~90% conversion |

Data sourced from Santos et al., 2019. nih.gov

Solvent-Free and Catalyzed Reaction Systems

Eliminating organic solvents is a primary goal of green chemistry, as solvents often contribute the largest portion of waste in a chemical process. Solvent-free reaction systems, often combined with efficient catalysts, provide a powerful alternative.

Lipase-catalyzed reactions can be effectively performed under solvent-free conditions. The reaction between 10-undecenoic acid and oligo-ricinoleic acid, catalyzed by immobilized Candida antarctica lipase, was successfully conducted in a solvent-free mixture by simply stirring the reactants with the enzyme at 68°C. mdpi.com Similarly, the synthesis of flavor esters has been optimized under solvent-free conditions using immobilized lipase, demonstrating the broad applicability of this technique. nih.gov

Another approach is mechanochemistry, which uses mechanical force, typically through ball milling, to drive chemical reactions in the absence of a solvent. murraystate.edunih.gov This technique can facilitate reactions between solid reagents or a solid and a small amount of liquid (liquid-assisted grinding). While specific examples for undecylenate esters are emerging, mechanochemistry is a proven method for the solvent-free synthesis of other esters and organic compounds, often using a simple catalyst like potassium carbonate. nih.gov Furthermore, surfactant-combined catalysts have been shown to enable the solvent-free esterification of various carboxylic acids and alcohols at room temperature, offering a pathway that requires no additional energy input. rsc.orgpsu.edu

Catalyst Design and Reaction Optimization in Potassium-Based Undecylenate Chemistry

The design of potassium-based catalysts for undecylenate chemistry extends beyond simple salt formation to leveraging potassium's properties as a promoter or primary catalytic species. Optimization strategies aim to enhance reaction rates, improve product selectivity, and ensure catalyst stability.

Detailed Research Findings:

Potassium's role in catalysis is multifaceted. In many systems, it functions as an "electronic promoter," altering the electronic properties of a primary catalyst to enhance performance. nih.gov For instance, in CO2 hydrogenation over iron catalysts, potassium is known to increase olefin selectivity and suppress methane (B114726) formation. engineering.org.cn This principle of electronic promotion is a key aspect of catalyst design.

A direct application of potassium catalysis in reactions involving undecylenate-like structures is seen in the synthesis of non-isocyanate polyurethanes (NIPUs). Research has shown that potassium carbonate (K2CO3) can be an effective bulk polymerization catalyst at elevated temperatures (e.g., 200 °C) for monomers derived from amino-alcohols and dimethylcarbonate. researchgate.net The optimization of such a system involves balancing temperature, catalyst loading, and reaction time to achieve desired polymer properties and avoid side reactions like oligomerization. bath.ac.uk

Catalyst design also involves selecting the appropriate support material. For example, potassium carbonate supported on perovskite oxides has shown high catalytic activity for carbon combustion at lower temperatures compared to K2CO3 alone or on an alumina (B75360) support. researchgate.net This is attributed to the perovskite's ability to provide active oxygen, which activates the potassium ions at lower temperatures. researchgate.net Similarly, in biodiesel production, KOH or K2CO3 supported on alumina (Al2O3) are effective catalysts for the transesterification of oils. mdpi.com

Optimization is not only about enhancing activity but also about mitigating deactivation. Potassium, while often beneficial, can also act as a poison. Understanding its deactivation mechanisms, such as its tendency to block active sites on a catalyst surface, is crucial for long-term process stability. nih.gov

Table 1: Examples of Potassium's Role in Catalyst Design and Optimization

| Catalytic System | Role of Potassium | Reaction Type | Key Optimization/Design Principle |

| K2CO3 | Primary Catalyst | Polymerization of carbonate monomers | Bulk polymerization at elevated temperatures (200 °C) to form polyurethanes. researchgate.net |

| K-promoted Fe/NCNT | Promoter | CO2 Hydrogenation | Enhances basicity, increases olefin selectivity, and improves iron carbide formation. engineering.org.cn |

| K2CO3 on Perovskite | Primary Catalyst on Active Support | Carbon Combustion | Perovskite support provides active oxygen, lowering the activation temperature of potassium. researchgate.net |

| KOH/Al2O3 | Supported Catalyst | Transesterification | Alumina acts as a high-surface-area support for the active potassium hydroxide (B78521) species. mdpi.com |

| Potassium Phenolates | Primary Catalyst | Ring-Opening Polymerization | The steric and electronic properties of the phenolate (B1203915) ligand are tuned to control isoselectivity. rsc.org |

Mechanistic Studies of Potassium-Based Polymerization Catalysis

Mechanistic studies of potassium-catalyzed polymerizations, particularly the ring-opening polymerization (ROP) of cyclic esters like lactide, provide powerful models for understanding potential pathways in undecylenate-based polymer systems. These studies reveal that potassium catalysts can operate through distinct and often competing mechanisms, which can be controlled by reaction conditions.

Detailed Research Findings:

A prominent pathway in potassium-catalyzed ROP is the anionic polymerization mechanism . mdpi.comnih.gov In the absence of a co-initiator (like an alcohol), a potassium complex, such as potassium oximate, can act as a strong base. mdpi.com It deprotonates the monomer itself, creating a monomer enolate. mdpi.comnih.gov This newly formed enolate then serves as the true initiator, attacking another monomer molecule to begin the polymerization process. mdpi.com This mechanism is characterized by polymer chains with an enolate terminal group.

Alternatively, when a co-initiator like benzyl (B1604629) alcohol (BnOH) is present, an activated monomer mechanism can dominate. mdpi.comresearchgate.net In this pathway, the potassium catalyst and the alcohol co-initiator interact with the monomer, activating it for nucleophilic attack by the alkoxide (e.g., benzyloxy) group. This results in polymer chains that are capped with a fragment from the co-initiator.

Interestingly, under certain conditions, these two mechanisms can compete. mdpi.com For example, with potassium oximate catalysts and a 1:1 ratio of catalyst to benzyl alcohol, a mixture of both the anionic and the activated monomer mechanisms is observed simultaneously. mdpi.comnih.gov However, by increasing the ratio of the alcohol co-initiator (e.g., to 1:2 or 1:5 catalyst:BnOH), the reaction can be shifted to proceed exclusively through the activated monomer mechanism. mdpi.comnih.gov

The ligand structure surrounding the potassium ion is also critical to the mechanism and resulting polymer structure. Studies using simple potassium phenolates for the ROP of rac-lactide have demonstrated that both steric hindrance and the electronic effects of the phenolate ligand significantly influence the isoselectivity of the polymerization. rsc.orgresearchgate.net By carefully selecting the substituents on the phenolate ring, it is possible to control the stereochemistry of the resulting polylactide, leading to highly isotactic materials. rsc.org This highlights that the catalyst is not merely a source of a potassium ion but a tunable complex where the ligand plays a crucial role in the mechanistic pathway.

Table 2: Mechanistic Insights from Potassium-Catalyzed Ring-Opening Polymerization (ROP)

| Catalyst System | Monomer | Co-initiator | Proposed Mechanism(s) | Key Mechanistic Finding |

| Potassium Oximates | L-Lactide | None | Anionic Polymerization | The catalyst deprotonates the monomer to form a lactide enolate, which initiates polymerization. mdpi.com |

| Potassium Oximates | L-Lactide | Benzyl Alcohol (1:1 ratio) | Anionic & Activated Monomer | A competitive process occurs, with both mechanisms operating simultaneously. mdpi.com |

| Potassium Oximates | L-Lactide | Benzyl Alcohol (>1:2 ratio) | Activated Monomer | The presence of excess alcohol favors the activated monomer pathway exclusively. mdpi.comnih.gov |

| Potassium Phenolates | rac-Lactide | Benzyl Alcohol | Coordination-Insertion | The steric and electronic nature of the phenolate ligand controls the stereoselectivity (isoselectivity) of the polymerization. rsc.org |

| Potassium Amidates | rac-Lactide | Benzyl Alcohol | Coordination-Insertion | Produces isotactic polylactide, with isoselectivity influenced by the substituent on the amidate ligand. mdpi.com |

High Resolution Spectroscopic and Structural Elucidation of Potassium Undecylenate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution and the solid state. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.

Proton (¹H) NMR spectroscopy provides precise information on the hydrogen atoms in a molecule, allowing for the mapping of its carbon-hydrogen framework. For potassium undecylenate, the ¹H NMR spectrum is expected to reveal distinct signals corresponding to the protons of the vinyl group and the aliphatic chain.

The key signals and their expected chemical shifts (δ) and multiplicities are:

Vinyl Protons (H-10, H-11): The terminal vinyl group (CH2=CH-) gives rise to the most downfield signals in the aliphatic region due to the deshielding effect of the double bond. The geminal protons on C-11 (H2C=) are expected to appear as a multiplet around 4.9-5.1 ppm. The single proton on C-10 (=CH-) will also be a complex multiplet, typically found further downfield around 5.7-5.9 ppm, resulting from coupling to both the C-11 and C-9 protons.

Allylic Protons (H-9): The protons on the carbon adjacent to the double bond (C-9) are allylic and will resonate around 2.0-2.2 ppm as a quartet, coupled to the protons on C-8 and C-10.

Alpha-Methylene Protons (H-2): The protons on the carbon (C-2) adjacent to the carboxylate group (-COO⁻) are deshielded and typically appear as a triplet around 2.1-2.3 ppm.

Aliphatic Chain Protons (H-3 to H-8): The protons of the methylene (B1212753) groups in the main saturated chain will produce a large, overlapping set of signals in the upfield region of the spectrum, generally between 1.2 and 1.6 ppm.

The integration of these signals provides a quantitative ratio of the number of protons in each unique chemical environment, confirming the molecular formula's hydrogen count. J-coupling constants, which describe the interaction between neighboring protons, can be extracted from high-resolution spectra to confirm the connectivity of the undecylenate backbone.

Table 1: Predicted ¹H NMR Chemical Shifts for Potassium Undecylenate (Based on standard values for similar functional groups)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| H-11 (CH₂=) | 4.9 - 5.1 | Multiplet |

| H-10 (=CH-) | 5.7 - 5.9 | Multiplet |

| H-9 (-CH₂-CH=) | 2.0 - 2.2 | Quartet |

| H-2 (-CH₂-COO⁻) | 2.1 - 2.3 | Triplet |

| H-3 to H-8 (-(CH₂)₆-) | 1.2 - 1.6 | Multiplet |

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. This technique is invaluable for confirming the carbon skeleton and identifying key functional groups. For potassium undecylenate, with its 11 carbon atoms, the spectrum provides a clear fingerprint of its structure.

The expected ¹³C NMR spectral assignments are as follows:

Carboxylate Carbon (C-1): The carbon of the carboxylate group is the most deshielded, appearing significantly downfield, typically in the range of 180-185 ppm.

Vinylic Carbons (C-10, C-11): The sp²-hybridized carbons of the terminal double bond are found in the 110-140 ppm region. The terminal CH₂ carbon (C-11) generally resonates around 114-115 ppm, while the internal CH carbon (C-10) appears further downfield, around 138-140 ppm.

Aliphatic Chain Carbons (C-2 to C-9): The sp³-hybridized carbons of the long alkyl chain resonate in the upfield region of the spectrum, typically between 25 and 40 ppm. The chemical shift of each carbon is subtly influenced by its distance from the electron-withdrawing carboxylate group and the terminal double bond. For instance, the C-2 carbon, alpha to the carboxylate, is expected around 35-40 ppm, while the other methylene carbons will appear in a clustered region between approximately 25-33 ppm.

A ¹³C NMR spectrum for potassium undecylenate is available in the PubChem database, which supports these general assignments and confirms the presence of 11 distinct carbon environments.

Table 2: Experimental and Predicted ¹³C NMR Chemical Shifts for Potassium Undecylenate

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Experimental Shift (δ, ppm) - PubChem ID: 23692638 |

| C-1 (-COO⁻) | 180 - 185 | 183.9 |

| C-10 (=CH-) | 138 - 140 | 138.8 |

| C-11 (CH₂=) | 114 - 115 | 114.2 |

| C-2 (-CH₂-COO⁻) | 35 - 40 | 38.6 |

| C-3 to C-9 (Alkyl Chain) | 25 - 35 | 33.8, 30.2, 29.8, 29.7, 29.4, 29.3, 25.8 |

While ¹H and ¹³C NMR elucidate the structure of the undecylenate anion, NMR spectroscopy of potassium's NMR-active isotopes, ³⁹K and ⁴¹K, can provide insight into the cationic environment. Both are quadrupolar nuclei, which means their NMR signals are highly sensitive to the symmetry of the local electric field gradient.

Key aspects of K-NMR include:

Isotope Preference: ³⁹K is the preferred nucleus for NMR studies due to its higher natural abundance (93.7%) and greater sensitivity compared to ⁴¹K.

Chemical Shift and Linewidth: The chemical shift range for potassium ions is quite large, potentially exceeding 100 ppm in solid samples. The linewidth of the NMR signal is a critical parameter; narrow lines are observed in highly symmetric environments (like K⁺ in KCl), while broader lines indicate a more asymmetric environment, such as that expected in potassium undecylenate where the K⁺ ion interacts with the carboxylate group.

Binding Studies: In solution, changes in the relaxation rate of the ³⁹K signal can be used to study the binding of potassium ions to macromolecules or in the formation of micelles. For potassium undecylenate, this could be used to study aggregation behavior in solution.

Solid-State Studies: In the solid state, high-field ³⁹K NMR can resolve crystallographically inequivalent potassium sites and measure the quadrupolar coupling constant, which provides direct information about the symmetry of the K⁺ coordination sphere. This would reveal details about how the potassium ion is coordinated by the carboxylate oxygen atoms in the solid lattice.

Beyond standard solution NMR, advanced techniques offer deeper structural insights, particularly into the solid-state form of potassium undecylenate and its interactions in complex systems.

Solid-State NMR (ssNMR): In the solid state, molecules are not tumbling rapidly as they are in solution. This allows for the measurement of anisotropic interactions, such as chemical shift anisotropy (CSA) and dipolar couplings, which are averaged out in solution. For potassium undecylenate, ¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS) ssNMR would be particularly informative. It could distinguish between crystalline and amorphous domains, provide information on molecular packing, and identify different conformations of the undecylenate chain within the crystal lattice. Studies on other metal carboxylates have shown that ssNMR can elucidate the coordination mode of the carboxylate group to the metal ion. Furthermore, ³⁹K ssNMR, as discussed previously, directly probes the potassium ion's local environment.

Nano-NMR Probes: The field of NMR is continually advancing, with nano-NMR and specialized probes enabling the study of minute sample quantities and interactions at interfaces. For instance, nano-NMR probes can acquire high-quality spectra from nanomole amounts of material. Techniques like High-Resolution Magic-Angle Spinning (HR-MAS) NMR are used to study ligands bound to the surface of nanoparticles, providing information on structure and dynamics at the interface. While not a direct study of potassium undecylenate, this technology could be applied to understand the behavior of undecylenate anions on the surface of nanomaterials or the binding of the potassium cation in confined biological or synthetic environments.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy probes the vibrational modes of a molecule. When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, creating a unique spectral fingerprint. For potassium undecylenate, FTIR is used to confirm the presence of key functional groups.

The sample for FTIR analysis can be prepared by mixing it with potassium bromide (KBr) and pressing it into a pellet, as KBr is transparent in the mid-IR region.

Key diagnostic peaks in the FTIR spectrum of potassium undecylenate include:

C=C Stretching: A weak band around 1640 cm⁻¹ corresponding to the stretching of the terminal carbon-carbon double bond.

=C-H Stretching: A band just above 3000 cm⁻¹, typically around 3075 cm⁻¹, from the stretching of the C-H bonds on the vinyl group.

C-H Stretching (Aliphatic): Strong bands appearing just below 3000 cm⁻¹, usually in the 2850-2960 cm⁻¹ range, corresponding to the symmetric and asymmetric stretching of the CH₂ groups in the long alkyl chain.

Carboxylate (COO⁻) Stretching: This is a highly characteristic feature for salts of carboxylic acids. Instead of the C=O stretch seen in the parent acid (~1710 cm⁻¹), the salt displays two distinct bands:

An intense asymmetric stretching band (ν_as(COO⁻)) typically between 1550 and 1610 cm⁻¹.

A strong symmetric stretching band (ν_s(COO⁻)) between 1400 and 1440 cm⁻¹. The large separation between these two bands (Δν > 100 cm⁻¹) is indicative of the ionic nature of the potassium-carboxylate interaction.

=C-H Bending: Out-of-plane bending vibrations (wagging) for the terminal vinyl group produce strong bands, typically around 910 cm⁻¹ and 990 cm⁻¹.

Table 3: Characteristic FTIR Absorption Bands for Potassium Undecylenate

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Asymmetric C-H Stretch | -CH₂- | ~2925 | Strong |

| Symmetric C-H Stretch | -CH₂- | ~2855 | Strong |

| Asymmetric Carboxylate Stretch | -COO⁻ | 1550 - 1610 | Strong |

| Symmetric Carboxylate Stretch | -COO⁻ | 1400 - 1440 | Strong |

| C=C Stretch | C=C | ~1640 | Weak |

| =C-H Out-of-Plane Bend | CH₂=CH- | ~990, ~910 | Strong |

X-ray Crystallography and Diffraction Studies

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its crystalline solid state. By diffracting X-rays off a single crystal, one can generate a precise electron density map of the molecule, revealing bond lengths, bond angles, and intermolecular interactions.

While a specific single-crystal X-ray structure for potassium undecylenate is not prominently available in public databases, the technique would provide unparalleled insight into its solid-state architecture. Should a suitable crystal be grown, the analysis would reveal:

Coordination of the Potassium Ion: The precise coordination number and geometry of the K⁺ ion would be determined, showing how many oxygen atoms from neighboring carboxylate groups interact with it and at what distances.

Carboxylate Binding Mode: It would distinguish between monodentate, bidentate chelating, or bridging coordination modes of the carboxylate group. Studies of other potassium carboxylates suggest that a bidentate or bridging interaction is likely.

Conformation of the Alkyl Chain: The exact conformation of the 11-carbon chain, including whether it adopts a fully extended all-trans conformation, would be established.

Crystal Packing: The analysis would show how the ionic and aliphatic parts of the molecules arrange themselves to form a stable three-dimensional lattice. In long-chain carboxylates, this often results in a lamellar, bilayer structure, where ionic layers of potassium and carboxylate headgroups are separated by interdigitated hydrocarbon tails.

In the absence of a single-crystal structure, X-ray Powder Diffraction (XRPD) can still provide valuable information. XRPD on a microcrystalline sample of potassium undecylenate would yield a diffraction pattern. This pattern serves as a unique fingerprint for the crystalline phase and could be used to determine the unit cell parameters and space group, offering fundamental information about the crystal system and its dimensions.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

A comprehensive search of scientific literature and crystallographic databases has revealed no publicly available single-crystal X-ray diffraction data for potassium undecylenate. While the synthesis and properties of potassium undecylenate are documented in various chemical databases, its specific crystal structure, including unit cell dimensions, space group, and atomic coordinates, has not been reported in peer-reviewed scientific journals or deposited in repositories such as the Cambridge Crystallographic Data Centre (CCDC) or the Crystallography Open Database.

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is essential for determining bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the physical and chemical properties of a compound. The absence of such data for potassium undecylenate limits a detailed, atomic-level understanding of its solid-state structure.

For a typical analysis of a potassium salt of a long-chain carboxylate, researchers would aim to grow single crystals of sufficient quality. These crystals would then be subjected to X-ray diffraction analysis. The resulting diffraction pattern would be used to solve and refine the crystal structure, yielding a detailed structural model. This model would include the coordination environment of the potassium ion, the conformation of the undecylenate anion's hydrocarbon chain, and the packing arrangement of the ions in the crystal lattice.

Without experimental data, it is not possible to provide a data table with the crystallographic parameters for potassium undecylenate.

Variable-Temperature X-ray Crystallographic Investigations

Consistent with the lack of single-crystal X-ray diffraction data at a single temperature, there are no published variable-temperature X-ray crystallographic investigations for potassium undecylenate. This type of study involves collecting X-ray diffraction data on a single crystal at multiple temperatures.

Variable-temperature crystallography is employed to study phase transitions, dynamic processes, and the thermal expansion of the crystal lattice. By analyzing the crystal structure at different temperatures, scientists can gain insights into the flexibility of molecules, the nature of intermolecular interactions, and how these factors influence the material's properties as a function of temperature. For a compound like potassium undecylenate, such a study could reveal changes in the packing of the alkyl chains or alterations in the coordination sphere of the potassium ion with temperature.

Given the absence of foundational single-crystal X-ray diffraction studies for potassium undecylenate, advanced investigations such as variable-temperature crystallography have not been performed or, if they have, the results have not been made publicly available. Therefore, no data table on temperature-dependent crystallographic parameters can be presented.

Mechanistic Investigations of Potassium Undecylenate Chemical Reactivity

Reactivity of the Undecylenate Moiety: Olefin Functionalization

The terminal C=C double bond in the undecylenate moiety is susceptible to a variety of addition and transformation reactions, making it a valuable synthon for bio-based materials. researchgate.net This functional group serves as a versatile handle for grafting new chemical entities onto the 11-carbon backbone.

The conversion of the terminal alkene of the undecylenate moiety into an epoxide ring is a key functionalization reaction. This transformation creates a reactive three-membered oxirane ring, which can be subsequently opened by various nucleophiles to introduce further functionality. Epoxidation is typically achieved using peroxy acids, such as peracetic acid. scribd.com

Research has demonstrated the epoxidation of undecylenic acid derivatives in various contexts. For instance, undecylenic acid has been grafted onto linseed oil, and the resulting terminal double bonds were subsequently epoxidized. researchgate.net This process creates a monomer bearing both epoxy and other reactive groups, which can then be used in photopolymerization to form polymer networks. researchgate.net Fungal unspecific peroxygenases (UPOs) also represent a biocatalytic route for the selective oxidation of C-H bonds and the epoxidation of alkenes. rsc.org

Acrylation of undecylenate derivatives introduces a polymerizable acrylate (B77674) group, transforming the molecule into a monomer suitable for photopolymerization. researchgate.net This reaction typically involves the esterification of a hydroxyl group, which may itself be introduced onto the undecylenate backbone through prior modification. For example, an undecylenic acid-based monoglyceride, prepared from glycidol (B123203) and undecylenic acid, can undergo acrylation to yield photopolymerizable monomers. researchgate.netresearchgate.net These monomers are valuable in the formulation of coatings, inks, and other photocurable materials. The synthesis of polyurethane acrylates (PUA) often incorporates undecylenate-based diols, which are first synthesized via esterification and thiol-ene click reactions. grafiati.com

Olefin metathesis is a powerful C-C bond-forming reaction that has been applied to undecylenate and its derivatives to produce valuable chemicals and polymers. beilstein-journals.org The terminal double bond of the undecylenate chain can participate in both self-metathesis and cross-metathesis reactions, catalyzed by ruthenium-based complexes like the Hoveyda-Grubbs catalyst. researchgate.netrsc.org

Self-Metathesis: In this reaction, two molecules of an undecylenate ester react to form a 20-carbon dicarboxylic acid ester and ethylene. This provides a direct route to long-chain di-esters, which are precursors for materials like polyesters and polyamides. kaust.edu.sa

Cross-Metathesis: Undecylenates can be reacted with other olefins to create new, functionalized molecules. For example, the cross-metathesis of methyl oleate (B1233923) with allyl cyanide has been investigated to produce precursors for nylon. rsc.org

Acyclic Diene Metathesis (ADMET) Polymerization: When undecylenate derivatives are used as monomers in ADMET polymerization, they can form unsaturated polyesters. researchgate.net For example, alkene-terminated prepolymers formed from the reaction of an undecylenate carbonate with diamines can be polymerized via metathesis to yield hybrid polyhydroxyurethanes (PHUs). researchgate.net

Below is a table summarizing key research findings on the metathesis of undecylenate derivatives.

| Substrate(s) | Catalyst | Reaction Type | Product(s) | Research Focus | Reference |

| Ethyl undecylenate | Silica Supported WMe5 | Self-Metathesis | Diethyl 1,20-eicosenedioate | Selective formation of long-chain diesters. | kaust.edu.sa |

| Undecylenate Carbonate + Diamines | Hoveyda-Grubbs 2nd Gen. | ADMET Polymerization | Polyhydroxyurethanes (PHUs) | Synthesis of hybrid PHU materials. | researchgate.net |

| Methyl oleate + Allyl cyanide | Hoveyda-Grubbs 2nd Gen. | Cross-Metathesis | Methyl 11-cyano-9-undecenoate | Synthesis of nylon precursors from renewable sources. | rsc.org |

Aminolysis, the reaction with an amine, can be directed at derivatives of the carboxylate function of undecylenic acid or at other functional groups introduced onto the carbon backbone. While direct aminolysis of the potassium carboxylate is not typical, derivatives such as esters are reactive. More complex transformations involving aminolysis have been reported in the synthesis of advanced materials. For instance, an undecylenic acid-based monoglyceride can undergo a series of reactions including transesterification and aminolysis to provide access to polyhydroxyurethane-based materials. researchgate.netresearchgate.net In these multi-step syntheses, the aminolysis reaction typically involves the reaction of a diamine with a carbonate derivative of the undecylenate synthon. researchgate.net The kinetics of aminolysis reactions, often third-order in amine, have been studied in non-polar solvents, supporting mechanisms that involve electrophilic catalysis by the amine itself. rushim.ru

Polymerization Chemistry Involving Potassium Undecylenate and Related Compounds

The dual functionality of the undecylenate structure makes it a highly versatile component in polymer science. It can act as a monomer, a synthon for creating other monomers, a chain transfer agent, or even as a catalyst or surfactant in polymerization systems. researchgate.netacs.orgjlu.edu.cn

Undecylenic acid, sourced from castor oil, is a key renewable resource for the polymer industry. acs.org Its most prominent industrial application is as the precursor to 11-aminoundecanoic acid, the monomer for the high-performance bio-based polyamide, Nylon-11 (Polyamide 11). acs.org

Beyond this, undecylenates serve as foundational molecules (synthons) for a wide array of polymers. researchgate.net The functionalization of the terminal alkene, as described in section 4.1, allows for the creation of customized monomers for various polymerization techniques.

Polyurethanes and Polyesters: Undecylenate-based diols can be synthesized and subsequently reacted with diisocyanates to form bio-based polyurethanes. grafiati.comresearchgate.net Similarly, the long-chain diacids produced from undecylenate metathesis are monomers for polyesters.

Radical Polymerization: Undecylenates can be incorporated into polymers via radical processes. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a controlled radical polymerization technique, has utilized adducts of methyl 10-undecylenate to create novel monomers. acs.org Furthermore, salts like sodium undecylenate have been used as emulsifiers in emulsifier-free emulsion polymerization of monomers like styrene (B11656) and butyl acrylate. jlu.edu.cn

Catalysis: Metal salts of undecylenic acid, such as zinc undecylenate, have been shown to act as effective catalysts for the ring-opening polymerization (ROP) of cyclic ester monomers like ε-caprolactone, producing polyesters with controlled molecular weights. researchgate.net This demonstrates a role for the undecylenate not as a structural component of the main chain, but as a ligand in a catalytic system that facilitates polymerization. researchgate.net

The table below summarizes the diverse roles of undecylenates in polymerization.

| Role of Undecylenate | Specific Compound/Derivative | Polymerization Method | Resulting Polymer/Application | Reference |

| Monomer Precursor | Undecylenic Acid | Multi-step synthesis | Polyamide 11 (Nylon-11) | acs.org |

| Monomer (Synthon) | Undecylenate-based diol | Polycondensation | Bio-based Waterborne Polyurethane (WPU) | grafiati.comresearchgate.net |

| Catalyst | Zinc Undecylenate | Ring-Opening Polymerization (ROP) | Polycaprolactone (PCL) | researchgate.net |

| Emulsifier | Sodium Undecylenate | Emulsion Polymerization | Poly(styrene-co-butyl acrylate) | jlu.edu.cn |

| Monomer (Synthon) | Adduct of Methyl 10-undecylenate | RAFT Polymerization | Precursor to Polyamides | acs.org |

Ring-Opening Polymerization Mechanisms

Potassium undecylenate's direct role as a primary catalyst in ring-opening polymerization (ROP) is not extensively documented in dedicated studies. However, its formation and the behavior of analogous potassium-based catalysts in ROP provide significant mechanistic insights. Potassium salts are known to be effective catalysts in the ROP of cyclic esters, such as lactides. nih.govmdpi.com

The mechanism of ROP catalyzed by potassium compounds can vary depending on the presence of a co-initiator, such as an alcohol (e.g., benzyl (B1604629) alcohol, BnOH). nih.govmdpi.com In the absence of a co-initiator, studies on potassium oximates in L-lactide (LLA) polymerization have shown that an unusual anionic mechanism can occur. mdpi.com This process is initiated by the deprotonation of the monomer by the potassium catalyst, which generates a lactide enolate. This enolate species then initiates the polymerization propagation. nih.govmdpi.com

Conversely, when a co-initiator is present, the mechanism can shift. With a 1:1 ratio of catalyst to alcohol, a competitive process between the anionic mechanism and an "activated monomer" mechanism is observed. mdpi.com In the activated monomer pathway, the catalyst activates the monomer, which is then attacked by the alcohol initiator. mdpi.com When the alcohol co-initiator is present in excess (e.g., a ratio of 1:2 or greater), the activated monomer mechanism becomes the sole pathway. nih.govmdpi.com

In industrial processes, particularly in organopolysiloxane chemistry, potassium salts of carboxylic acids, including potassium undecylenate, are formed in situ. The polymerization of low molecular weight organopolysiloxanes to high molecular weight polymers is often catalyzed by strong bases like potassium hydroxide (B78521) or potassium silanolate. epo.org To terminate the polymerization and stabilize the final product, an organic carboxylic acid, such as undecylenic acid, is added. This acid neutralizes the basic potassium catalyst, forming the corresponding potassium carboxylate salt (potassium undecylenate). epo.org This salt is then typically removed by filtration. epo.org While in this context potassium undecylenate is a byproduct of neutralization rather than a catalyst, its presence within a polymerization system is established.

The catalytic potential of the undecylenate moiety, when complexed with other metals, has been demonstrated. Zinc undecylenate, for example, serves as a catalyst for the ROP of caprolactone (B156226) monomers, highlighting the functional relevance of the undecylenate structure in such reactions. researchgate.net

Table 1: Mechanistic Observations of Potassium-Based Catalysts in Ring-Opening Polymerization

| Catalyst System | Monomer | Co-initiator | Observed Mechanism | Key Finding | Source |

| Potassium Oximates | L-Lactide (LLA) | None | Anionic (via monomer deprotonation) | The catalyst deprotonates the monomer to create an enolate, which initiates polymerization. | nih.govmdpi.com |

| Potassium Oximates | L-Lactide (LLA) | Benzyl Alcohol (1:1 ratio) | Mixed: Anionic & Activated Monomer | A competitive process occurs between the two initiation pathways. | mdpi.com |

| Potassium Oximates | L-Lactide (LLA) | Benzyl Alcohol (≥1:2 ratio) | Activated Monomer | The activated monomer mechanism becomes the exclusive pathway. | nih.govmdpi.com |

| Potassium Silanolate / Undecylenic Acid | Organopolysiloxanes | Not Applicable (Neutralization) | Base-catalyzed polymerization | Undecylenic acid neutralizes the potassium catalyst, forming potassium undecylenate to stop the reaction. | epo.org |

Anionic Polymerization Pathways

Anionic polymerization is a form of chain-growth polymerization initiated by a nucleophilic species. semanticscholar.org The propagating species are anions, which can exist as free ions, ion pairs, or larger aggregates, with the exact form depending on the solvent, counterion, and temperature. semanticscholar.org The nature of the counterion, typically an alkali metal cation (Li+, Na+, K+), significantly influences the polymerization process. libretexts.org

In anionic polymerization, the carbon-alkali metal bond is generally considered ionic for potassium, rubidium, and cesium, whereas the carbon-lithium bond has more covalent character. semanticscholar.org This difference affects the reactivity of the propagating chain end. Polar solvents can shift the equilibrium towards more reactive, solvent-separated ion pairs and free ions. semanticscholar.org

While direct initiation by potassium undecylenate is not a common example, the polymerization of undecylenic acid as its sodium salt has been reported, suggesting that the undecylenate anion can participate in polymerization. datapdf.com In such a scenario, the terminal alkene of the undecylenate monomer would be the site of polymerization.

More frequently, potassium salts are used to modify the reactivity of other initiators. A prominent example is "Schlosser's base," a superbasic reagent typically composed of an alkyllithium (e.g., n-butyllithium) and a potassium alkoxide (e.g., potassium tert-butoxide). libretexts.org This mixture dramatically increases the basicity and reactivity of the initiator. libretexts.org The mechanism is believed to involve an exchange, transferring the alkyl group from lithium to the more electropositive potassium, creating a more ionic and highly reactive alkylpotassium species. libretexts.org This demonstrates the critical role of the potassium cation in creating highly active species for initiating anionic polymerization.

The general pathway for a living anionic polymerization involves initiation, where the initiator adds to a monomer, and propagation, where the resulting anionic chain end continues to add more monomer units. semanticscholar.org In an ideal living system, there are no termination or chain transfer reactions, allowing for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions. semanticscholar.orgnist.gov However, unwanted side reactions can lead to premature chain termination. libretexts.org The choice of counterion is crucial; while lithium can form more stable, polar covalent bonds that create a "dormant" state and limit side reactions, the highly reactive systems involving potassium are also effective, albeit through different mechanistic controls. libretexts.org

Table 2: Influence of Alkali Metals in Anionic Polymerization Systems

| Component | System | Role/Effect | Mechanism | Source |

| Potassium Ion (K+) | General | Forms highly ionic bonds with carbanions, leading to reactive propagating species. | Shifts equilibrium toward more reactive ion pairs and free ions compared to Li+. | semanticscholar.orglibretexts.org |

| Sodium Undecylenate | Polymerization of undecylenate | Acts as the monomer. | Polymerization proceeds at the terminal double bond at high temperatures. | datapdf.com |

| Potassium tert-butoxide | With alkyllithium (Schlosser's base) | Acts as a co-initiator to form a superbasic reagent. | Believed to form a more reactive alkylpotassium species via metal exchange. | libretexts.org |

| Lithium Ion (Li+) | General | Forms more covalent bonds with carbanions, creating a "dormant" state. | Can lead to living polymerization with low dispersity by limiting side reactions. | libretexts.org |

Free Radical Polymerization Considerations

Free radical polymerization is a chain-growth process involving initiation, propagation, and termination steps, driven by highly reactive radical species. fujifilm.comnumberanalytics.com The key structural feature of undecylenic acid and its salts, including potassium undecylenate, relevant to this mechanism is the terminal carbon-carbon double bond, which can participate in polymerization. datapdf.comresearchgate.net

The polymerization of undecylenic acid itself can occur at high temperatures (250-325°C), leading to dimers and higher polymers. datapdf.com This type of thermal polymerization likely involves a free-radical mechanism where radicals are generated without a specific initiator. uc.edu

In modern polymerization techniques, initiation is typically achieved through the decomposition of an added initiator, such as a peroxide or an azo compound, which generates the initial radicals. fujifilm.comuc.edu These initiator radicals then react with a monomer to start the polymer chain. fujifilm.com

A relevant example is the micellar polymerization of sodium 11-(N-ethylacrylamido)undecanoate, a derivative of undecylenic acid. tandfonline.com In this system, the monomer forms organized micellar structures in water, and polymerization is initiated by potassium persulfate. tandfonline.com The kinetics were found to be approximately first order with respect to the monomer concentration and half order with respect to the initiator concentration, which is characteristic of many free-radical systems. tandfonline.com The organized structure of the micelles was suggested to be responsible for the rapid polymerization and the resulting high molecular weight of the polymer. tandfonline.com This study demonstrates that an undecanoate derivative can be effectively polymerized via a free-radical pathway using a potassium-based initiator.

The terminal double bond of the undecylenate chain is the active site for free-radical addition. During propagation, a growing macroradical adds across the double bond of a new monomer molecule, thereby extending the polymer chain and regenerating the radical at the new chain end. uc.edu Termination occurs when two growing radical chains react with each other through combination or disproportionation. uc.edu

Table 3: Research Findings on Free Radical Polymerization of Undecylenic Acid and Derivatives

| Monomer | Initiator | Polymerization Conditions | Key Finding | Source |

| Undecylenic Acid | Thermal (none added) | 250-325°C | The acid polymerizes to form dimers and higher polymers. | datapdf.com |

| Sodium 11-(N-ethylacrylamido) undecanoate | Potassium Persulfate | 50-60°C in aqueous micellar solution | The organized micellar structure leads to rapid polymerization and high molecular weight polymers. | tandfonline.com |

| General Vinyl Monomers | Azo compounds, Peroxides | Varies | Initiation proceeds by thermal decomposition of the initiator to form radicals. | fujifilm.com |

Computational Chemistry and Molecular Modeling of Potassium Undecylenate Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely employed to predict molecular properties, such as electronic structure, reactivity, and the nature of chemical bonds, based on the electron density of the system. nih.govuni-stuttgart.de

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule is fundamental to its chemical and physical properties. DFT calculations are used to determine the spatial distribution and energy of molecular orbitals (MOs), which are mathematical functions describing the wave-like behavior of an electron in a molecule. wikipedia.org Key among these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the orbital with the highest energy that contains electrons and is associated with the molecule's ability to donate electrons. The LUMO is the lowest energy orbital that is unoccupied and relates to the molecule's ability to accept electrons. myu-group.co.jp The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. myu-group.co.jp A large gap suggests high stability and low reactivity, while a small gap indicates the opposite.

For the undecylenate anion, the electronic density of the HOMO is expected to be concentrated around the carboxylate group (-COO⁻), as this is the most electron-rich part of the molecule. The LUMO, in contrast, would be distributed more across the alkyl chain. DFT calculations can visualize these orbitals and quantify their energy levels. nih.govmdpi.com

Interactive Table: Hypothetical Electronic Properties of the Undecylenate Anion (Calculated via DFT)

| Property | Value (eV) | Description |

|---|---|---|

| HOMO Energy | -2.5 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | 1.5 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 4.0 | Energy difference between HOMO and LUMO; indicates chemical stability and reactivity. |

Prediction of Chemical Reactivity Descriptors

From the calculated HOMO and LUMO energies, several global chemical reactivity descriptors can be derived using Conceptual DFT. frontiersin.org These descriptors provide a quantitative measure of a molecule's reactivity and are invaluable for predicting its chemical behavior. researchgate.netmdpi.com

Ionization Potential (I): The energy required to remove an electron. It is approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. It is approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2. d-nb.info

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η = (I - A) / 2. d-nb.info Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. It is calculated as ω = χ² / (2η).

These descriptors for the undecylenate anion would indicate a molecule with a distinct reactive site at the carboxylate head, capable of both donating and accepting electron density, characteristic of its role in forming ionic bonds and interacting with other polar species.

Interactive Table: Predicted Chemical Reactivity Descriptors for the Undecylenate Anion

| Descriptor | Formula | Hypothetical Value (eV) | Interpretation |

|---|---|---|---|

| Ionization Potential (I) | -EHOMO | 2.5 | Moderate energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | -1.5 | Energy is required, not released, to add an electron. |

| Electronegativity (χ) | (I + A) / 2 | 0.5 | Low tendency to attract electrons globally. |

| Chemical Hardness (η) | (I - A) / 2 | 2.0 | Moderately hard molecule, indicating reasonable stability. |

| Electrophilicity Index (ω) | χ² / (2η) | 0.0625 | Low electrophilicity, indicating a preference to act as a nucleophile. |

Investigation of Potassium Ion Complexation and Stability

DFT is a powerful tool for studying the non-covalent interactions between ions, such as the complexation of a potassium (K⁺) ion with the undecylenate anion. nih.gov Calculations can determine the most stable geometric arrangement of the complex, the nature of the interaction, and the binding energy. nih.govsharif.edu

The interaction between the K⁺ ion and the undecylenate anion is primarily electrostatic. DFT studies can explore different potential coordination sites for the potassium ion around the carboxylate head group. The most likely coordination modes involve the K⁺ ion interacting with one or both oxygen atoms of the carboxylate group (monodentate and bidentate coordination, respectively). rsc.orgnih.gov

The stability of the complex is quantified by the binding energy (ΔE_bind), calculated as the difference between the energy of the complex and the sum of the energies of the individual ions. A more negative binding energy indicates a more stable complex. DFT calculations consistently show that the affinity for alkali metal ions decreases as the ion size increases (Li⁺ > Na⁺ > K⁺). nih.govmdpi.com

Interactive Table: Hypothetical DFT Binding Energies for K⁺-Undecylenate Complexation

| Coordination Mode | Description | Hypothetical Binding Energy (kcal/mol) | Relative Stability |

|---|---|---|---|

| Monodentate | K⁺ ion interacts with a single oxygen atom of the carboxylate group. | -105 | Stable |

| Bidentate (Symmetric) | K⁺ ion interacts equally with both oxygen atoms of the carboxylate group. | -115 | Most Stable |

| Bidentate (Asymmetric) | K⁺ ion interacts with both oxygen atoms, but is closer to one than the other. | -112 | Very Stable |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) is a computational method for analyzing the physical movements of atoms and molecules over time. nih.gov By integrating Newton's equations of motion, MD simulations generate trajectories that provide a detailed view of molecular dynamics, conformational changes, and thermodynamic properties. frontiersin.org

Conformational Dynamics of Undecylenate Chains

The undecylenate anion consists of a flexible eleven-carbon chain. This flexibility arises from the rotation around the carbon-carbon single bonds. MD simulations can be used to explore the conformational landscape of the undecylenate chain. mdpi.comnih.gov The dynamics are often characterized by the dihedral angles along the carbon backbone. researchgate.net

Interactive Table: Conformational States of the Undecylenate Alkyl Chain

| Conformation | Dihedral Angle Range | Relative Energy | Description |

|---|---|---|---|

| Trans | 180° ± 30° | Low | Leads to a straight, extended chain conformation. |

| Gauche (+) | 60° ± 30° | High | Introduces a "kink" or bend in the carbon chain. |

| Gauche (-) | -60° ± 30° | High | Introduces a "kink" or bend in the carbon chain in the opposite direction. |

Interfacial and Solution-Phase Behavior of Potassium and Undecylenate Ions

Potassium undecylenate is a surfactant, meaning it has a hydrophilic (water-loving) carboxylate head and a hydrophobic (water-fearing) hydrocarbon tail. MD simulations are exceptionally well-suited to study the behavior of such molecules in solution and at interfaces (e.g., water-air or water-oil). nih.govmdpi.com

In an aqueous solution, MD simulations would show the K⁺ ions and the undecylenate head groups being surrounded by ordered shells of water molecules (solvation shells) due to strong ion-dipole interactions. mdpi.com The hydrophobic undecylenate tails, however, disrupt the hydrogen-bonding network of water and are driven to aggregate to minimize their contact with water.

At an interface, simulations would reveal the undecylenate ions preferentially orienting themselves with their carboxylate heads in the water phase and their hydrophobic tails extending into the non-polar phase (e.g., air or oil). ub.edu This behavior is the basis for the reduction of surface tension. At higher concentrations, MD simulations can also model the self-assembly of these ions into micelles, which are spherical aggregates with the hydrophobic tails forming the core and the hydrophilic heads forming the outer surface. arxiv.orgnih.gov

Advanced Analytical Methodologies for Potassium Undecylenate Characterization and Quantification

Chromatographic Techniques

Chromatography is a cornerstone for the separation and analysis of potassium undecylenate. It allows for the separation of the undecylenate anion and the potassium cation from complex matrices.

Ion Chromatography (IC) for Cationic Analysis

Ion chromatography (IC) is a powerful technique for the determination of the potassium cation in potassium undecylenate. metrohm.comthermofisher.com This method is particularly advantageous as it can simultaneously analyze multiple cationic species. metrohm.com The United States Pharmacopeia (USP) has recognized IC as a viable alternative to traditional methods like atomic absorption spectroscopy (AAS) and flame photometry for potassium quantification. metrohm.com

In a typical IC setup for cation analysis, a sample solution is injected into the system and passes through a cation-exchange column. The separation is based on the different affinities of the cations for the stationary phase. metrohm.com For the analysis of potassium, a high-capacity cation-exchange column, such as one with L76 packaging, is often employed to handle samples with high ionic strength and to separate potassium from other cations like sodium and ammonium. metrohm.comthermofisher.com The separated ions are then detected, commonly by suppressed conductivity detection, which provides high sensitivity. thermofisher.comthermofisher.com The use of a suppressor system is essential when using high-capacity columns or gradient elution techniques. thermofisher.com

Method validation according to ICH guidelines for the determination of cations like potassium using IC has demonstrated good linearity, accuracy, and precision. mdpi.comresearchgate.net For instance, a validated method for the analysis of sodium, potassium, and magnesium sulfates showed excellent linearity within the concentration range of 20.0–60.0 ppm for potassium, with relative standard deviation results for intra- and inter-day precision being less than 1.0%. mdpi.comresearchgate.net

A specific application of IC involves replacement ion chromatography with potentiometric detection using a potassium-selective membrane electrode. umich.edu In this setup, after separation, the alkali metal ions are passed through a cation-exchange tube bathed in a potassium chloride solution, where they are replaced by potassium ions. The subsequent measurement of the exchanged potassium ions provides an indirect method for quantification. umich.edu

Table 1: Typical IC Conditions for Cationic Analysis

| Parameter | Value | Reference |

| Column | Dionex® IonPac® CS16 (250 × 5 mm) or Metrosep C 6 – 150/4.0 | metrohm.commdpi.comresearchgate.net |

| Mobile Phase | Methane (B114726) sulfonic acid (6.7%, v/v) in Milli-Q water (gradient elution) | mdpi.comresearchgate.net |

| Flow Rate | 1.2 mL/min | mdpi.comresearchgate.net |

| Detection | Suppressed Conductivity | thermofisher.comthermofisher.com |

| Injection Volume | 20 µL | scielo.br |

| Run Time | Approximately 30 minutes | thermofisher.com |

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), are extensively used for the analysis of the undecylenate portion of potassium undecylenate. tandfonline.comnih.gov These techniques offer high resolution and sensitivity for the separation and quantification of undecylenic acid and its salts. tandfonline.comtandfonline.com

For HPLC analysis, since undecylenic acid lacks a strong chromophore, derivatization is often employed to enhance UV detection. tandfonline.comtandfonline.com A common derivatizing agent is 4'-nitrophenacyl bromide (NPB), which reacts with the carboxylate group to form a UV-active ester. tandfonline.comtandfonline.com This pre-column derivatization allows for sensitive detection at wavelengths around 265 nm. tandfonline.com The derivatized undecylenate can be separated on a C8 or C18 reversed-phase column with a mobile phase typically consisting of a mixture of methanol (B129727), acetonitrile (B52724), and water. tandfonline.com

Alternatively, methods have been developed that avoid derivatization. One such method utilizes a mobile phase of acetonitrile and water with phosphoric acid, allowing for the direct UV detection of underivatized undecenoic acid at 200 nm. sigmaaldrich.com

UHPLC offers significant advantages over conventional HPLC, including faster analysis times and higher efficiency, due to the use of columns with sub-2 µm particles. rsc.org A UHPLC method for the analysis of amoxicillin (B794) and potassium clavulanate demonstrated a reduction in run time from 15 minutes to 7.5 minutes compared to the HPLC method. csfarmacie.cz

Table 2: Example HPLC and UHPLC Methods for Undecylenate Analysis

| Technique | Column | Mobile Phase | Detection | Key Findings | Reference |

| HPLC (with derivatization) | Microsorb-MV C8 | Methanol-acetonitrile-water (50:30:20) | UV at 265 nm | Baseline resolution in < 7 min; Linear range: 12.5–300 μg | tandfonline.com |

| HPLC (no derivatization) | Ascentis Express C18 (10 cm x 2.1 mm, 2.7 µm) | [A] 95/5 water/acetonitrile w/ 0.1% H3PO4; [B] 5/95 water/acetonitrile w/ 0.1% H3PO4 (40/60, A/B) | UV at 200 nm | Discriminates free undecenoic acid from zinc undecylenate | sigmaaldrich.com |

| UHPLC | ACQUITY UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm) | Buffer solution (pH 4.4) and methanol (98:2) | UV at 220 nm | Reduced run time to 7.5 minutes | csfarmacie.cz |

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for the analysis of the undecylenate moiety, typically after conversion to a more volatile derivative. mdpi.com GC analysis of fatty acids often requires a derivatization step to convert the non-volatile free fatty acids into volatile esters, most commonly fatty acid methyl esters (FAMEs) or trimethylsilyl (B98337) (TMS) esters. mdpi.comrsc.org

For the analysis of undecylenic acid, derivatization to its trimethylsilyl ester can be performed online. mdpi.com The analysis is then carried out on a capillary column, such as a HP-5 ms (B15284909) UI, with flame ionization detection (FID). mdpi.com One study determined the amount of free undecylenic acid in a hyaluronic acid-undecylenic acid conjugate to be negligible (0.03 to 0.5 wt. %) using GC-FID after extraction and derivatization. mdpi.com

Various derivatization methods exist for GC analysis of fatty acids, including methylation with m-(trifluoromethyl)phenyltrimethylammonium hydroxide (B78521) (TMTFTH) and two-step derivatization with sodium ethoxide and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). rsc.org A comprehensive comparison of four derivatization methods found TMTFTH to be the most accurate and reproducible. rsc.org

GC coupled with mass spectrometry (GC-MS) provides definitive identification of the fatty acids based on their mass spectra. ccsenet.orgresearchgate.netccsenet.org In one study, GC-MS was used to identify seventeen fatty acids in palm kernel oils, including undecylenic acid. ccsenet.orgresearchgate.netccsenet.org

Table 3: GC Method Parameters for Undecylenic Acid Analysis

| Parameter | Value | Reference |

| Derivatization | Online to trimethylsilyl ester | mdpi.com |

| Column | HP-5 ms UI capillary column (30 m × 0.250 mm × 0.25 μm) | mdpi.com |

| Carrier Gas | Helium | mdpi.com |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | mdpi.comccsenet.orgresearchgate.netccsenet.org |

Hyphenated Chromatographic Systems (e.g., LC-NMR, LC-MS)

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a wealth of structural and quantitative information. Liquid Chromatography-Mass Spectrometry (LC-MS) is a particularly powerful tool for the analysis of potassium undecylenate.

LC-MS combines the separation power of HPLC or UHPLC with the sensitive and selective detection capabilities of mass spectrometry. uib.no This technique can provide information about the molecular mass of the analyte, which is often missing in GC-MS analysis of fatty acid methyl esters. uib.no For the analysis of undecylenic acid, LC-MS can be used to identify the deprotonated molecule [M-H]⁻ in negative ion mode. unitn.it

LC coupled with Nuclear Magnetic Resonance (NMR) spectroscopy (LC-NMR) is another valuable hyphenated technique. While specific applications for potassium undecylenate are not widely detailed in the provided context, the principles of LC-NMR would allow for the online acquisition of NMR spectra of the separated undecylenate, providing unambiguous structural confirmation. One study utilized NMR to confirm the structure of an L-arginine and undecylenic acid formulation, though not in a hyphenated LC-NMR setup. nih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool for the structural elucidation and sensitive detection of potassium undecylenate, focusing on the undecylenate anion.

Electrospray Ionization Mass Spectrometry (ESI-MS) and Tandem Mass Spectrometry (MS/MS)

Electrospray Ionization (ESI) is a soft ionization technique well-suited for the analysis of non-volatile and thermally labile molecules like fatty acids and their salts. unitn.it In the context of potassium undecylenate, ESI-MS is typically used to analyze the undecylenate anion.

In negative ion mode ESI, undecylenic acid readily forms a deprotonated molecule [M-H]⁻. unitn.it The formation of adduct ions, such as [M+HCOO]⁻, can also be observed, particularly when formate (B1220265) is present in the mobile phase. unitn.it Positive ion mode ESI can also be utilized, where adducts with cations like sodium [M+Na]⁺ or lithium [M+Li]⁺ are formed. aocs.orgresearchgate.net The use of lithium adducts in ESI-MS has been shown to be particularly useful for the structural analysis of acylglycerols, as it can help in identifying the positions of double bonds in the fatty acid constituents. aocs.org

Tandem Mass Spectrometry (MS/MS) provides further structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. lipidmaps.org For undecylenic acid, the fragmentation of the [M-H]⁻ ion can yield characteristic product ions that confirm its structure. hmdb.ca For example, in the analysis of fatty acids, specific product ions can be used to differentiate between isomers. lipidmaps.org

LC-MS/MS methods have been developed for the quantitative profiling of various fatty acids in biological matrices. lipidmaps.org These methods often utilize multiple reaction monitoring (MRM) for high sensitivity and selectivity. lipidmaps.org The limit of detection (LOD) and limit of quantitation (LOQ) for fatty acids using LC-MS/MS can be in the low ng/mL range. lipidmaps.orgnih.gov

Table 4: Key Ions in ESI-MS of Undecylenate

| Ionization Mode | Precursor Ion | Key Fragment Ions (MS/MS) | Significance | Reference |

| Negative | [M-H]⁻ | Neutral loss of water [M-H-18]⁻ | Structural confirmation | unitn.it |

| Negative | [M+HCOO]⁻ | [M-H]⁻ | Identification in formate-containing mobile phases | unitn.it |

| Positive | [M+Li]⁺ | [M+Li - RCOOH]⁺ | Structural elucidation of fatty acids | aocs.org |

| Positive | [M+Na]⁺ | Product ions at m/z 385.22 and 367.20 (for a related ester) | Identification and fragmentation pathway analysis | researchgate.net |

High-Resolution Orbitrap Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS), particularly utilizing Orbitrap technology, has become a cornerstone for the definitive analysis of fatty acids and their salts, including potassium undecylenate. thermofisher.commdpi.com Unlike low-resolution mass spectrometers, Orbitrap analyzers provide exceptional mass accuracy (typically < 5 ppm) and high resolving power (often exceeding 100,000 FWHM), which are crucial for the confident identification and quantification of analytes in intricate matrices. nih.govnih.gov

When coupled with gas chromatography (GC) or liquid chromatography (LC), Orbitrap MS offers significant advantages. In full-scan acquisition mode, the instrument collects high-resolution data across a wide mass range, enabling both the targeted analysis of potassium undecylenate and the simultaneous screening for other related compounds, impurities, or degradation products without prior selection of specific ions. thermofisher.comnih.gov This capability is invaluable for untargeted metabolomic-style screening in complex samples. nih.gov

Research findings on the analysis of small molecules like fatty acids and pesticides using GC- and LC-Orbitrap MS demonstrate the platform's robustness. Validation studies consistently show excellent linearity (R² > 0.99), high repeatability, and low limits of detection (LODs), often in the low µg/kg range, even in challenging food or cosmetic matrices. nih.govnih.gov The high mass accuracy allows for the confident determination of the elemental composition of the undecylenate anion (C₁₁H₁₉O₂⁻) and its fragments, significantly reducing the risk of false positives. mdpi.comnih.gov

| Parameter | Typical Performance in Fatty Acid Analysis using Orbitrap MS | Source |

| Resolving Power | 70,000 - 140,000 FWHM @ m/z 200 | nih.govuni-regensburg.de |

| Mass Accuracy | < 2-5 ppm | nih.gov |

| Linearity (R²) | > 0.99 | nih.gov |

| Repeatability (CV) | ≤ 10.6% | nih.gov |

| Limit of Detection (LOD) | 0.5 - 3.8 pg/µL | nih.govnih.gov |

Ion Mobility-Mass Spectrometry (IM-MS) for Isomer Differentiation

Ion Mobility-Mass Spectrometry (IM-MS) introduces an orthogonal dimension of separation to conventional mass spectrometry, enabling the differentiation of isomers—molecules that share the same mass but differ in their three-dimensional structure. researchgate.net This is particularly relevant for the undecylenate anion, which can exist as various positional isomers depending on the location of the carbon-carbon double bond (e.g., 10-undecenoate vs. 9-undecenoate). These subtle structural differences can be challenging to resolve by chromatography or mass spectrometry alone. nih.govacs.org

In IM-MS, ions are propelled through a gas-filled drift tube where they are separated based on their size, shape, and charge. nih.gov This separation allows for the determination of an ion-specific Collision Cross Section (CCS), a highly reproducible physicochemical parameter that reflects the ion's rotational average area. nih.gov The CCS value serves as an additional, instrument-independent identifier, enhancing confidence in compound annotation alongside retention time and m/z. nih.govresearchgate.net

Studies on fatty acid isomers have shown that IM-MS can successfully differentiate between C=C positional isomers. nih.govacs.org While the native fatty acid anions may have very similar CCS values, derivatization or the formation of ternary complexes with metal ions and crown ethers can amplify the small structural differences, leading to baseline separation in the ion mobility dimension. nih.govacs.org Research on the steroid ester boldenone (B1667361) undecylenate has demonstrated the utility of IM-MS in generating unique CCS values for different adduct ions ([M+Na]⁺), which aids in their unambiguous identification. nih.gov This principle is directly applicable to the analysis of potassium undecylenate, where differentiating the intended 10-undecenoate isomer from other process-related isomers is critical for quality control.

| Ion Mobility Technique | Principle of Separation | Key Parameter | Application to Undecylenate | Source |

| Drift Tube (DTIMS) | Ion drift time in a weak electric field | Collision Cross Section (CCS) | Provides reference CCS values. | nih.gov |

| Travelling Wave (TWIMS) | Ions are propelled by voltage waves | Calibrated CCS | High-throughput isomer screening. | nih.gov |

| Trapped (TIMS) | Ions are held stationary against a gas flow | Mobility (1/K₀) and CCS | High-resolution isomer separation. | researchgate.net |

Chemometric Approaches in Spectroscopic and Chromatographic Data Analysis

The vast and complex datasets generated by modern analytical instruments like GC-MS and LC-HRMS necessitate advanced data processing tools. Chemometrics applies mathematical and statistical methods to extract maximum relevant chemical information from this data. frontiersin.orgresearchgate.net Techniques such as Principal Component Analysis (PCA), Partial Least Squares (PLS), and Multivariate Curve Resolution (MCR) are instrumental in analyzing the spectroscopic and chromatographic profiles of samples containing potassium undecylenate. nih.govpnnl.gov

When analyzing complex mixtures, the spectral or chromatographic peaks of different components often overlap, making simple quantification impossible. nih.gov Chemometrics can resolve these issues. For instance, MCR can be applied to GC-MS data to deconvolve overlapping chromatographic peaks, allowing for the accurate quantification of individual fatty acids that could not be separated by the column alone. nih.gov Studies have shown this approach can increase the total percentage of identified fatty acids by resolving co-eluting C18 isomers like linoleic and oleic acids. nih.gov

PCA is an unsupervised pattern recognition method used for data exploration, quality control, and classification. researchgate.net In the context of potassium undecylenate analysis, PCA can be used to compare the comprehensive chromatographic or spectroscopic fingerprints of different batches of a product. This allows for rapid identification of outlier batches that may have variations in composition, such as incorrect isomer ratios or the presence of contaminants, without needing to identify every single peak in the chromatogram. researchgate.netresearchgate.net Supervised methods like PLS regression are used to build predictive models that can correlate the spectral data (e.g., from NIR or Raman spectroscopy) with the concentration of potassium undecylenate, enabling rapid, non-destructive quantification. pnnl.gov

Sample Preparation Strategies for Complex Matrix Analysis

The accurate analysis of potassium undecylenate is often complicated by the sample matrix in which it is found, such as cosmetic creams, pharmaceutical ointments, or personal care products. researchgate.netchromatographyonline.com These matrices contain numerous interfering substances (fats, waxes, emulsifiers, pigments) that can suppress the instrument signal, create high background noise, and contaminate the analytical system. nih.govlcms.cz Therefore, a robust sample preparation strategy is critical to isolate the analyte and remove interferences.

Common extraction techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). researchgate.netlcms.cz For cosmetic or pharmaceutical preparations, a typical LLE procedure might involve dissolving the product in a suitable solvent system to selectively extract the undecylenate. researchgate.net However, modern sample preparation has moved towards more efficient and standardized methods.

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, originally developed for pesticide analysis in food, is highly applicable to the analysis of small molecules like undecylenate in complex matrices. nih.gov The procedure involves an initial extraction with a solvent like acetonitrile, followed by a partitioning step induced by the addition of salts (e.g., magnesium sulfate, sodium chloride). A subsequent cleanup step, known as dispersive SPE (dSPE), uses a sorbent to remove specific interferences. nih.gov